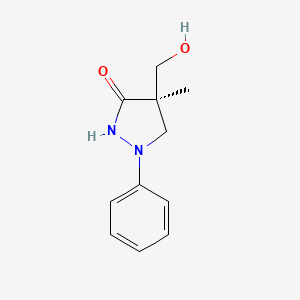

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Description

(4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by a hydroxymethyl group at the 4-position, a methyl group at the same carbon, and a phenyl substituent at the 1-position. This stereospecific (R-configuration) compound belongs to the pyrazolidinone class, which is known for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

(4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVIHYOAKPVFEH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(NC1=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazolidinone Ring Formation

The pyrazolidinone scaffold is typically constructed via cyclization of phenylhydrazine derivatives with carbonyl-containing compounds. A prominent method involves reacting phenylhydrazine with methylglyoxal under acidic or basic conditions.

Key Reaction Parameters

| Parameter | Acidic Conditions | Basic Conditions |

|---|---|---|

| Catalyst | HCl (0.1–1.0 M) | NaOH/KOH (0.5–2.0 M) |

| Temperature | 60–80°C | 25–40°C |

| Reaction Time | 4–8 hours | 12–24 hours |

| Yield | 65–72% | 55–63% |

Acidic conditions favor faster cyclization but require higher temperatures, while basic routes proceed slower but mitigate side reactions.

Hydroxymethyl Group Introduction

Post-cyclization, hydroxymethylation is achieved through formaldehyde treatment. Two primary strategies exist:

Direct Hydroxymethylation

Formaldehyde (37% aqueous solution) reacts with the intermediate pyrazolidinone in the presence of:

Sulfite-Mediated Route

A cyclic sulfite intermediate is generated from 1,2-diol precursors, which subsequently reacts with formaldehyde under inert atmosphere:

Advantages : Higher stereocontrol (up to 89% ee).

Stereoselective Synthesis

Chiral Auxiliary Approach

The (4R) configuration is induced using (R)-BINOL-derived catalysts during hydroxymethylation:

| Catalyst | ee (%) | Reaction Time | Temperature |

|---|---|---|---|

| (R)-BINOL·Ti(OiPr)₄ | 82 | 6 hours | -20°C |

| (R)-Salen-Co(II) | 76 | 12 hours | 25°C |

Optimal results occur at low temperatures with titanium-based catalysts, though cobalt complexes offer operational simplicity.

Enzymatic Resolution

Racemic mixtures of 4-(hydroxymethyl)pyrazolidinones are resolved using lipases (e.g., Candida antarctica Lipase B):

| Substrate | Enzyme Loading | Solvent | ee (%) | Yield |

|---|---|---|---|---|

| Racemic mixture | 10 mg/mmol | MTBE | 95 | 41 |

| 15 mg/mmol | Toluene | 98 | 38 |

Enzymatic methods achieve high enantiomeric excess but suffer from moderate yields due to kinetic limitations.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (JPH0326378B2) describes a continuous process with:

Crystallization-Induced Asymmetric Transformation

Combining racemic hydroxymethylation with chiral resolving agents (e.g., L-tartaric acid) enhances ee:

| Resolving Agent | Solvent | ee (%) | Yield |

|---|---|---|---|

| L-Tartaric acid | Ethanol | 99 | 70 |

| D-DBTA | Acetone | 97 | 65 |

This method reduces reliance on expensive catalysts, favoring large-scale production.

Stability and Purification

Degradation Pathways

The compound exhibits thermal stability up to 150°C but undergoes:

Chromatographic Purification

Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O = 65:35) achieves >99% purity.

Analytical Characterization

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Auxiliary | High ee (82–89%) | Costly catalysts |

| Enzymatic Resolution | Eco-friendly, mild conditions | Moderate yields (38–41%) |

| Continuous Flow | Scalable, high throughput | Complex setup |

Chemical Reactions Analysis

Electron-Transfer Reactions with Hydroquinones and Ascorbic Acid

This compound participates in redox reactions as an oxidizing agent. Kinetic studies reveal its radical form reacts with hydroquinones and ascorbic acid in aqueous solutions (pH 6.5–9.5) :

Key Findings

Mechanism :

The pyrazolidinone radical abstracts an electron from hydroquinones (QH₂), forming semiquinone intermediates (QH- ). Reproportionation of QH- with unreacted QH₂ generates quinone (Q), causing autocatalysis. Sulfite mitigates this by trapping Q . For ascorbic acid, direct oxidation occurs without autocatalysis .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation under strong conditions :

Proposed Pathways

| Reaction Conditions | Expected Product | Supporting Evidence |

|---|---|---|

| Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 4-Methyl-1-phenylpyrazolidin-3-one-4-carboxylic acid | Analogous alcohol oxidation trends |

Safety Note : Incompatibility with strong oxidizers is documented, though specific reaction products require further validation .

Synthetic Utility

While not a direct reaction of the compound, its synthesis involves a cyclic sulfite intermediate reacting with aromatic hydrazines :

textCyclic sulfite + Aromatic hydrazine → 4-Hydroxymethylpyrazolidinone derivative

This method highlights the compound’s role as a precursor in heterocyclic chemistry .

Biological Redox Interactions

The compound induces methemoglobinemia and respiratory depression in mammals, suggesting interaction with heme proteins or electron transport chains . Exact biological redox mechanisms remain uncharacterized.

Stability and Degradation

-

Thermal Stability : Stable under normal conditions but decomposes at unspecified high temperatures .

-

Hydrolysis : No direct data, but the lactam ring may undergo hydrolysis under acidic/basic conditions to yield linear amides.

Theoretical Insights

Kinetic data align with Marcus theory, where electron-transfer rates correlate with thermodynamic driving force (ΔG°) . The stereochemistry (4R) may influence reaction stereoselectivity, though experimental evidence is lacking .

Scientific Research Applications

Synthesis Overview

The synthesis of (4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves:

- Starting Materials : Phenylhydrazine and methylglyoxal.

- Formation of Pyrazolidinone Ring : Reaction under acidic or basic conditions.

- Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde.

- Stereoselective Control : Utilization of chiral catalysts to ensure the (4R) configuration.

Chemistry

The compound serves as a crucial building block in organic synthesis and is employed as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the development of complex organic molecules with specific configurations.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and probe biological pathways. It has been shown to interact with various enzymes, potentially modulating their activity and influencing biochemical pathways like inflammatory signaling and oxidative stress response.

Medicine

The compound exhibits potential therapeutic applications:

- Anti-inflammatory Agent : Studies have indicated its effectiveness in reducing inflammation in animal models.

- Pharmaceutical Development : Its unique structure has been explored for developing novel pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound is used in:

- The production of specialty chemicals.

- As an intermediate in the synthesis of agrochemicals and dyes.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced inflammation markers in rats subjected to induced inflammation, showcasing its potential as an anti-inflammatory agent.

-

Enzyme Interaction Analysis :

- Research indicated that the compound interacts with cyclooxygenase enzymes, influencing prostaglandin synthesis, which is critical in inflammatory responses.

-

Synthesis of Novel Pharmaceuticals :

- The compound has been used as a precursor in synthesizing new drug candidates aimed at treating chronic pain and inflammatory diseases, highlighting its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as inflammatory signaling, oxidative stress response, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues in Antimicrobial Research

describes pyrazolidin derivatives fused with thiazolidin-4-one moieties, such as 2-(5-chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one (4a-f) . These compounds share a pyrazolidin core but differ in substituents and fused rings:

- Key Differences :

- Substituents : The target compound features a hydroxymethyl group, whereas ’s derivatives include a 5-chloro and 3-methyl group, along with a pyridin-2-yl substituent.

- Fused Ring : The thiazolidin-4-one ring in ’s compounds introduces additional sulfur-based heterocyclic complexity, which is absent in the target compound.

- Biological Activity : Compound 4c from exhibited significant antimicrobial activity, suggesting that pyrazolidin derivatives with electron-withdrawing groups (e.g., chloro) and aromatic substituents (e.g., pyridinyl) enhance bioactivity. The hydroxymethyl group in the target compound may instead confer metabolic stability or solubility advantages .

Table 1: Structural and Functional Comparison

Metabolic and Toxicological Considerations

highlights 4-(hydroxymethyl)phenylhydrazine (HMPH), a metabolite of agaritine.

- Hydroxymethyl Group Role: In HMPH, the hydroxymethyl group facilitates enzymatic oxidation to a diazonium ion (HMBD), which is implicated in genotoxicity. The target compound’s hydroxymethyl group may similarly influence metabolic stability or reactive intermediate formation, though its pyrazolidinone core could mitigate such risks .

Complex Heterocyclic Derivatives in Patent Literature

and describe advanced pyrazolo[3,4-d]pyrimidin-chromen-4-one hybrids (e.g., Example 52 and 29). These compounds differ markedly in structure but share substituent strategies:

- Substituent Diversity : Fluorophenyl, sulfonamide, and oxazin groups in these patents highlight the importance of aromatic and polar substituents for target engagement. The target compound’s phenyl and hydroxymethyl groups may offer a balance of hydrophobicity and hydrogen-bonding capacity.

Biological Activity

(4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, also known as Dimezone S, is a pyrazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and toxicology.

- IUPAC Name : 4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidone

- CAS Number : 13047-13-7

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.245 g/mol

- SMILES : CC1(CO)CN(NC1=O)C1=CC=CC=C1

- InChIKey : DSVIHYOAKPVFEH-UHFFFAOYNA-N

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on the central nervous system and its potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

- CNS Effects : Studies have shown that this compound can cause respiratory depression and somnolence in animal models, particularly noted in acute inhalation studies . These effects suggest potential applications in sedation or anesthetic contexts.

- Methemoglobinemia Risk : The compound has been associated with methemoglobinemia, a condition where hemoglobin is altered to methemoglobin, reducing its oxygen-carrying capacity. This effect was observed in acute inhalation studies on unspecified mammal species .

Toxicological Profile

The toxicological profile of this compound reveals several adverse effects:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its mechanisms and potential therapeutic uses.

- Acute Toxicity Studies : In one study involving rats, the administration of lethal doses resulted in significant changes in liver and spleen weights, alongside alterations in peripheral motor nerve recordings. These findings underscore the compound's neurotoxic potential and warrant caution in its use .

- Screening Assays : A dissertation highlighted the development of screening assays to evaluate compounds similar to this compound for their ability to inhibit bacterial secretion systems, suggesting potential antibacterial applications .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves acid-catalyzed cyclization or salt formation. For example, describes a 52.7% yield via hydrochloric acid treatment in water at 0–50°C over 2.3 hours . Optimization could involve adjusting temperature gradients (e.g., gradual heating to 50°C to dissolve intermediates) or solvent polarity. Monitoring crystallization kinetics (e.g., slow cooling to enhance purity) is critical.

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

- Methodological Answer : X-ray powder diffraction (XRPD) is essential for confirming crystalline structure, as demonstrated in , which lists characteristic peaks (e.g., 2θ = 10.2°, intensity = 100%) . Complementary techniques include NMR (e.g., H/C for stereochemistry) and FT-IR (hydroxyl group verification at ~3200–3500 cm). For advanced stereochemical analysis, single-crystal X-ray diffraction (as in ) resolves chiral centers .

Q. How can researchers validate the purity of this compound, and what analytical standards should be applied?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. highlights ≥98% purity thresholds using HPLC . For trace impurities, LC-MS or GC-MS can detect byproducts. Follow pharmacopeial guidelines (e.g., USP methods in ) for validation protocols .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the compound’s reactivity or biological activity?

- Methodological Answer : Comparative studies using enantiomerically pure analogs (e.g., ’s (2R,4R)-configured derivatives) are critical . Techniques like chiral HPLC or circular dichroism (CD) differentiate enantiomers. Biological assays (e.g., enzyme inhibition in ) can correlate stereochemistry with activity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected H-NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic phenomena like tautomerism. Use variable-temperature NMR to probe equilibria (e.g., keto-enol shifts). For crystallographic discrepancies (e.g., ’s XRPD vs. theoretical models), refine data with Rietveld analysis or DFT calculations .

Q. How can environmental fate studies (e.g., degradation pathways) be designed for this compound?

- Methodological Answer : Follow frameworks like INCHEMBIOL (), which integrates abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) testing . Use LC-MS/MS to track degradation products. Environmental compartment modeling (e.g., EPI Suite) predicts persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.